Z-Gly-Pro-PNA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Z-Gly-Pro-pNA is used as a substrate to study the activity of prolyl endopeptidase and other proteolytic enzymes. It serves as a model compound for understanding enzyme kinetics and inhibition .

Biology

In biological research, this compound is employed to investigate the role of prolyl endopeptidase in various physiological processes, including protein degradation and peptide processing .

Medicine

In medicine, this compound is used in diagnostic assays to measure enzyme activity in clinical samples. It is also utilized in drug discovery to screen for potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .

Mecanismo De Acción

Z-Gly-Pro-pNA ejerce sus efectos mediante la escisión enzimática por la prolil endopeptidasa. La enzima reconoce el residuo de prolina en el sustrato y cataliza la hidrólisis del enlace peptídico, liberando p-nitroanilina . Esta reacción es altamente específica y puede utilizarse para medir la actividad de la prolil endopeptidasa en diversas muestras .

Análisis Bioquímico

Biochemical Properties

Z-Gly-Pro-PNA plays a crucial role in biochemical reactions, primarily as a substrate for prolyl endopeptidase. This enzyme catalyzes the hydrolysis of peptide bonds at the carboxyl side of proline residues. The interaction between this compound and prolyl endopeptidase involves the cleavage of the peptide bond, resulting in the release of p-nitroanilide. This reaction can be monitored by measuring the absorbance at 405 nm, providing a quantitative measure of enzyme activity . Additionally, this compound interacts with other proteases, such as dipeptidyl peptidase IV, which also cleaves the compound to release p-nitroanilide .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in proteolysis. The cleavage of this compound by prolyl endopeptidase and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the activity of prolyl endopeptidase is associated with the regulation of neuropeptides and peptide hormones, which play critical roles in cell signaling and communication . By modulating the activity of these enzymes, this compound can indirectly affect cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidase and other proteases. Upon binding to the active site of the enzyme, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of p-nitroanilide. This process is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues. The binding interactions between this compound and the enzyme’s active site are crucial for the specificity and efficiency of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, with a shelf life of up to four years . Its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable substrate for enzymatic assays .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound is effectively cleaved by prolyl endopeptidase and other proteases, resulting in the release of p-nitroanilide. At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Studies have shown that the threshold for these effects can vary depending on the specific enzyme and the physiological conditions of the animal model .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and peptide degradation. The compound is primarily metabolized by prolyl endopeptidase, which cleaves the peptide bond to release p-nitroanilide. This reaction is part of the broader process of protein and peptide turnover, which is essential for maintaining cellular homeostasis. Additionally, this compound can interact with other enzymes, such as dipeptidyl peptidase IV, which further contributes to its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into lysosomes, where it can be cleaved by lysosomal proteases. The distribution of this compound within cells can influence its activity and the overall efficiency of enzymatic assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be targeted to the cytoplasm, where it interacts with cytosolic proteases, or to the lysosomes, where it is cleaved by lysosomal enzymes. The localization of this compound can impact its activity and function, as well as the overall outcome of biochemical assays .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Z-Gly-Pro-pNA implica el acoplamiento de N-carbobenciloxiglicina con L-prolina, seguido de la unión de p-nitroanilina. La reacción suele llevarse a cabo en condiciones suaves utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) en un disolvente orgánico como la dimetilformamida (DMF) . El producto se purifica posteriormente mediante recristalización o cromatografía.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza. El compuesto se suele almacenar a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Z-Gly-Pro-pNA se somete principalmente a reacciones de escisión enzimática. La reacción más notable es la hidrólisis del enlace peptídico por la prolil endopeptidasa, que da como resultado la liberación de p-nitroanilina .

Reactivos y condiciones comunes

Reactivos: Prolil endopeptidasa, soluciones tampón (por ejemplo, solución salina tamponada con fosfatos)

Condiciones: La reacción se lleva a cabo normalmente a un pH neutro (alrededor de 7,0) y a temperaturas que van de 25 °C a 37 °C.

Principales productos

El principal producto que se forma a partir de la escisión enzimática de this compound es la p-nitroanilina, que puede detectarse y cuantificarse mediante espectrofotometría a 405 nm .

Aplicaciones en investigación científica

Química

En química, this compound se utiliza como sustrato para estudiar la actividad de la prolil endopeptidasa y otras enzimas proteolíticas. Sirve como compuesto modelo para comprender la cinética enzimática y la inhibición .

Biología

En la investigación biológica, this compound se emplea para investigar el papel de la prolil endopeptidasa en diversos procesos fisiológicos, incluida la degradación de proteínas y el procesamiento de péptidos .

Medicina

En medicina, this compound se utiliza en ensayos diagnósticos para medir la actividad enzimática en muestras clínicas. También se utiliza en el descubrimiento de fármacos para cribar posibles inhibidores de la prolil endopeptidasa, que pueden tener aplicaciones terapéuticas en enfermedades neurodegenerativas .

Industria

En el sector industrial, this compound se utiliza en el control de calidad de las preparaciones enzimáticas y en el desarrollo de productos basados en enzimas .

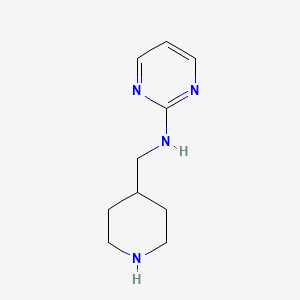

Comparación Con Compuestos Similares

Compuestos similares

Z-Gly-Pro-4-nitroanilida: Similar en estructura y función, utilizado como sustrato para la prolil endopeptidasa.

Z-Gly-Pro-Arg p-nitroanilida: Otro sustrato para enzimas proteolíticas, utilizado en ensayos enzimáticos.

Gly-Pro p-nitroanilida: Un sustrato más simple utilizado para medir la actividad de la dipeptidil peptidasa IV.

Singularidad

Z-Gly-Pro-pNA es único por su alta especificidad para la prolil endopeptidasa y su capacidad de liberar un cromóforo detectable tras la escisión. Esto lo convierte en un sustrato ideal para estudiar la cinética enzimática y para su uso en ensayos diagnósticos .

Propiedades

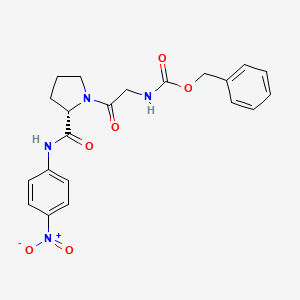

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

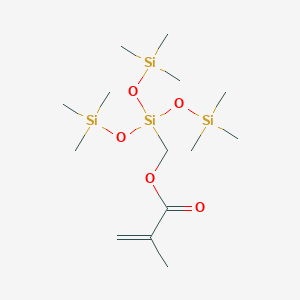

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: this compound serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

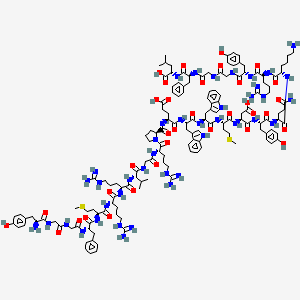

Q2: How do different organisms utilize PPE, and how does this compound aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing this compound suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using this compound as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

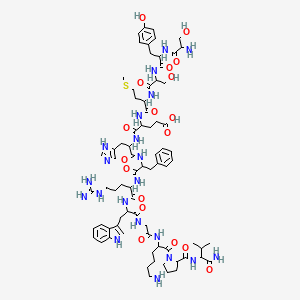

Q3: What insights can this compound provide about the inhibition of PPE?

A3: this compound helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of this compound. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing this compound binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using this compound as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

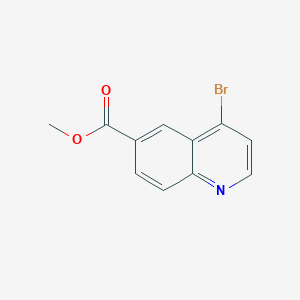

Q4: How does the structure of this compound relate to its function as a PPE substrate?

A4: The structure of this compound mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows this compound to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is this compound used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize this compound to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from this compound, they can quantify PPE activity and compare its levels across different organs. Furthermore, this compound helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.